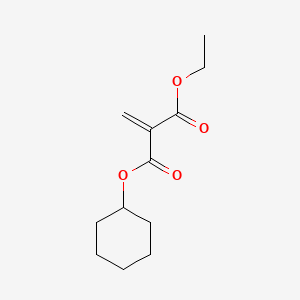
1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate is an organic compound with the molecular formula C13H20O4 This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethyl ester, and a methylene group attached to a propanedioate backbone
Méthodes De Préparation
The synthesis of 1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate can be achieved through several synthetic routes. One common method involves the esterification of cyclohexanol with ethyl 2-methylidenepropanedioate under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For instance, the use of solid acid catalysts or enzymatic catalysis could be explored to enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate can be compared with similar compounds such as:
Cyclohexyl ethyl acetate: Similar in structure but lacks the methylene group, leading to different reactivity and applications.
Ethyl 2-methylidenepropanedioate: Lacks the cyclohexyl group, which affects its physical and chemical properties.
Cyclohexyl methyl ether: Contains a different functional group, resulting in distinct chemical behavior.
Propriétés
Numéro CAS |
149360-80-5 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)9(2)12(14)16-10-7-5-4-6-8-10/h10H,2-8H2,1H3 |
Clé InChI |
YMBZXNZJVMOFQV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)C(=O)OC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


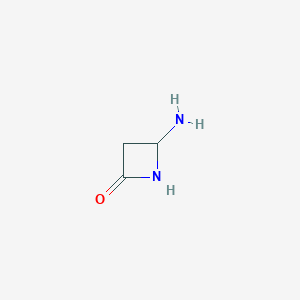
![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
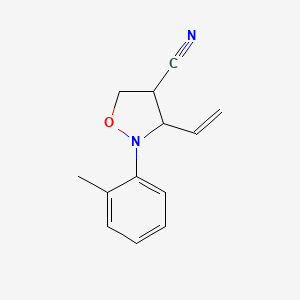
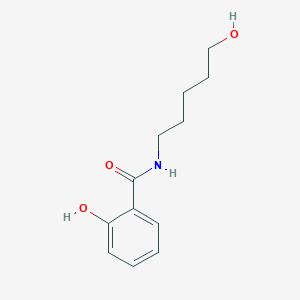
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
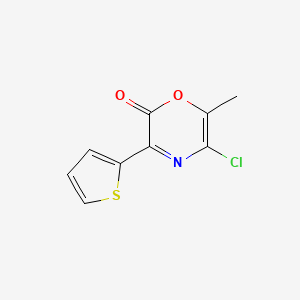
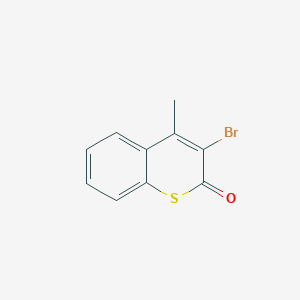

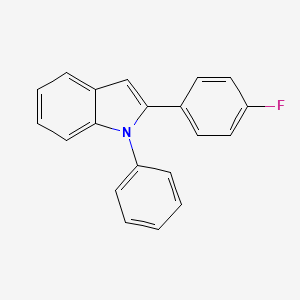
![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
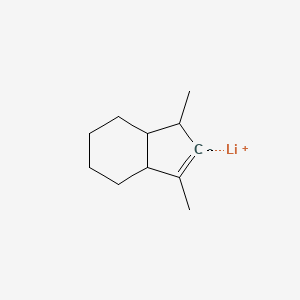
![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)
